molecular formula C29H22N2 B12566202 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 324747-21-9

5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12566202
CAS No.: 324747-21-9
M. Wt: 398.5 g/mol
InChI Key: IZPSCRZHHZELAT-UHFFFAOYSA-N
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Description

5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that features a phenanthrene moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenanthrene-9-carbaldehyde with hydrazine hydrate and acetophenone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, potentially leading to anti-cancer effects. The pyrazole ring can interact with various proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a phenanthrene moiety with a pyrazole ring. This structural feature imparts distinct photophysical properties, making it suitable for applications in fluorescence-based research and organic electronics. Additionally, its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

324747-21-9

Molecular Formula

C29H22N2

Molecular Weight

398.5 g/mol

IUPAC Name

3-phenanthren-9-yl-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C29H22N2/c1-3-11-21(12-4-1)28-20-29(31(30-28)23-14-5-2-6-15-23)27-19-22-13-7-8-16-24(22)25-17-9-10-18-26(25)27/h1-19,29H,20H2

InChI Key

IZPSCRZHHZELAT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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